Computed Lipophilicity (XLogP3-AA) of the Target Compound vs. Non-Fluorinated 1-Amino-2-naphthalenecarboxylate Analog
The target compound displays a computed XLogP3-AA value of 3.2 [1]. In comparison, the non-fluorinated parent scaffold methyl 1-amino-2-naphthalenecarboxylate (CID 423740) shows an XLogP3-AA of approximately 2.4 [2]. The increase of ≈0.8 log units imparted by the 8-fluoro and 4-phenyl substituents indicates a significantly higher lipophilicity, which directly influences membrane permeability, non-specific protein binding, and chromatographic retention behaviour.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | Methyl 1-amino-2-naphthalenecarboxylate (non-fluorinated, non-phenylated scaffold); XLogP3-AA ≈ 2.4 |
| Quantified Difference | Δ ≈ 0.8 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) [1][2]. |
Why This Matters
For medicinal chemistry campaigns, the higher lipophilicity of the target compound translates into a different absorption and distribution profile compared to non-fluorinated analogs, making it a more suitable starting point for central nervous system (CNS) penetrant library design where logP values in the 3–4 range are often desirable.
- [1] PubChem. (2021). Methyl 1-amino-4-cyano-8-fluoro-4-phenyl-3,4-dihydro-2-naphthalenecarboxylate (CID 4561076). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/summary/summary.cgi?cid=4561076 View Source
- [2] PubChem. (2021). Methyl 1-amino-2-naphthalenecarboxylate (CID 423740). XLogP3-AA = 2.4. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/summary/summary.cgi?cid=423740 View Source
